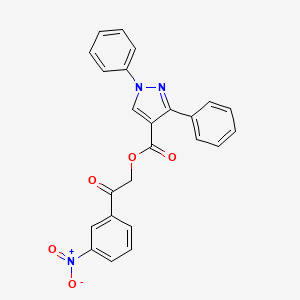![molecular formula C25H16N2O5S B10878649 (2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzodioxole moiety with an anthracene derivative, linked through a thiourea bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3-(1,3-Benzodioxol-5-yl)acryloyl chloride: This intermediate can be synthesized by reacting 3-(1,3-benzodioxol-5-yl)acrylic acid with thionyl chloride under reflux conditions.
Synthesis of 9,10-Dioxo-9,10-dihydro-2-anthracenylthiourea: This intermediate is prepared by reacting 9,10-dioxo-9,10-dihydroanthracene-2-amine with thiophosgene in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the two intermediates in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA involves its interaction with cellular proteins and enzymes. It is believed to inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage that triggers cell death pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-BENZYLPIPERAZINE
- 3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE
Uniqueness
N-[3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA stands out due to its dual aromatic systems linked by a thiourea bridge, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C25H16N2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C25H16N2O5S/c28-22(10-6-14-5-9-20-21(11-14)32-13-31-20)27-25(33)26-15-7-8-18-19(12-15)24(30)17-4-2-1-3-16(17)23(18)29/h1-12H,13H2,(H2,26,27,28,33)/b10-6+ |
InChI Key |
QMVUKGRKSSZSAA-UXBLZVDNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
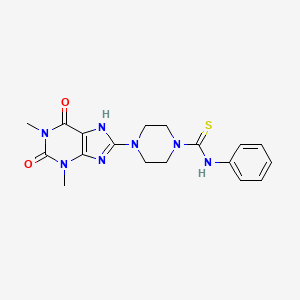
![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
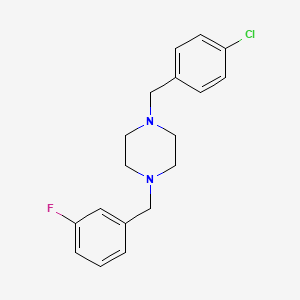

![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
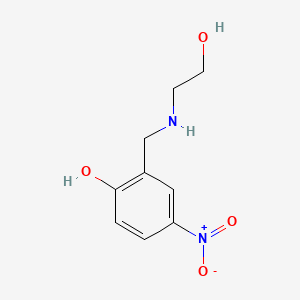
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
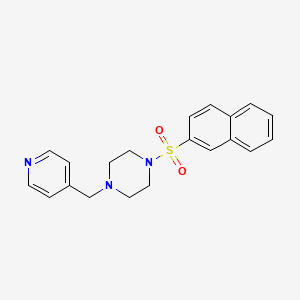
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)
